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1-[4-(Benzyloxy)phenyl]propan-2-ol

Cat. No.: B13461562
CAS No.: 141052-44-0
M. Wt: 242.31 g/mol
InChI Key: NUBBCIWCHIAYEO-UHFFFAOYSA-N
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Description

Contextual Significance of the Compound's Core Structure

The structural foundation of 1-[4-(Benzyloxy)phenyl]propan-2-ol consists of two key motifs: a phenylpropanol unit and a benzyl (B1604629) ether group. The phenylpropanol core, specifically the 1-phenyl-2-propanol (B48451) skeleton, is a structural feature found in a variety of compounds and is a common target in chemical synthesis. sigmaaldrich.comchemicalbook.com The addition of a benzyloxy group (a benzyl group linked via an ether) at the para position of the phenyl ring introduces several significant properties.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. This is crucial in multi-step syntheses where the reactivity of a free phenol (B47542) could interfere with desired chemical transformations. The benzyl group can be selectively removed under specific conditions, such as catalytic hydrogenation, to reveal the phenol at a later stage of a synthetic sequence. nih.gov This strategic use of the benzyloxy group allows for greater control over complex molecular constructions.

Table 1: Key Structural Features of this compound

FeatureDescriptionSignificance in Synthesis
Phenylpropanol Core A propane (B168953) chain with a phenyl group on one end and a hydroxyl group on the second carbon.A common structural motif in organic chemistry, providing a basic framework for more complex molecules. sigmaaldrich.comchemicalbook.com
Benzyloxy Group A benzyl group attached to the phenyl ring via an ether linkage.Acts as a protective group for the phenolic oxygen, preventing unwanted side reactions. nih.gov
Ether Linkage The C-O-C bond connecting the benzyl group to the phenyl ring.A stable linkage that is prevalent in many natural products and synthetic compounds. researchgate.net

Historical Overview of Research Involving Phenylpropanol Derivatives with Ether Linkages

Research into phenylpropanol derivatives, including those with ether linkages, has a long history rooted in the exploration of natural products and the development of synthetic methodologies. Early work often focused on the synthesis and characterization of simple phenylpropanols to understand their basic chemical properties and reactivity. chemicalbook.com

The introduction of ether linkages into these structures was a logical progression, driven by the need to create more complex molecules and to mimic structures found in nature. For example, the study of lignin (B12514952), a major component of wood, involves understanding the cleavage of ether bonds that link phenylpropane units together. nih.gov This research has been ongoing for decades, with the goal of breaking down this complex polymer into useful aromatic platform chemicals. nih.gov

In synthetic chemistry, the development of methods to form ether linkages, such as the Williamson ether synthesis, has been fundamental. Applying these methods to phenylpropanol structures allowed for the creation of a vast library of derivatives. The use of benzyl ethers as protecting groups for phenols also has a long-standing history in organic synthesis, valued for its reliability and the mild conditions under which the benzyl group can be removed. nih.gov

The synthesis of optically pure phenylpropanol derivatives has also been a significant area of research. For instance, methods have been developed for the enantioselective synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol, a related compound with a phenoxy-ether linkage, highlighting the importance of stereochemistry in this class of molecules. google.com

Academic Research Trajectories and Scope of Investigation for this compound

Academic research involving this compound primarily focuses on its role as a key intermediate in the synthesis of more complex target molecules. It is often not the final product of interest but rather a crucial stepping stone in a longer synthetic route.

One notable application is in the synthesis of novel isoxazole (B147169) derivatives that function as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov In this context, the synthesis starts with 4-(benzyloxy)phenol, a precursor to the title compound. nih.govsigmaaldrich.com The benzyloxy group is carried through several synthetic steps, and the propanol (B110389) side chain is constructed to eventually form part of a larger, biologically active molecule. The research demonstrates how the protected phenol allows for chemical modifications elsewhere in the molecule without interference. nih.gov

The synthesis of chiral amines and their derivatives is another area where this compound or its precursors are relevant. For example, in the synthesis of (R,R)-formoterol, a long-acting beta-agonist, a related structure, (R)-1-(4-(benzyloxy)-3-formylaminophenyl)-2-bromoethanol, is used as a key building block. google.com This highlights the utility of benzyloxy-protected phenyl-alkanolamines in the preparation of pharmaceutically important compounds.

The physical and chemical properties of this compound have been characterized, and its data is available in chemical databases. uni.lubldpharm.com These databases provide essential information for researchers, such as its molecular formula (C₁₆H₁₈O₂), molecular weight, and spectroscopic data, which are critical for its identification and use in synthetic procedures. uni.lubldpharm.com

Table 2: Research Applications of this compound and Related Structures

Research AreaRole of the Compound/Related StructureReference
ACC Inhibitors Precursors like 4-(benzyloxy)phenol are used to synthesize isoxazole derivatives. nih.gov nih.gov
Chiral Amine Synthesis Related benzyloxy-protected structures are key intermediates in synthesizing compounds like (R,R)-formoterol. google.com google.com
Lignin Valorization Phenylpropanol structures with ether linkages are model compounds for studying the breakdown of lignin. nih.gov nih.gov

Emerging Research Frontiers for this compound in Synthetic Chemistry

The future of this compound in synthetic chemistry is likely to follow trends in medicinal chemistry and materials science. Its utility as a protected building block makes it a valuable component in the synthesis of complex natural products and novel pharmaceutical agents. As synthetic methodologies become more advanced, the demand for versatile and well-characterized intermediates like this will continue to grow.

One emerging frontier is its potential use in the development of new catalytic systems. The phenylpropanol structure can be modified to incorporate ligands for metal catalysts, and the benzyloxy group provides a handle for further functionalization or for tuning the electronic properties of the catalyst.

Furthermore, as the push for sustainable chemistry intensifies, the connection between phenylpropanol derivatives and lignin valorization becomes increasingly important. nih.gov While this compound is a synthetic molecule, its core structure is representative of the units that can be obtained from biomass. nih.gov Research into the catalytic conversion of such structures into high-value chemicals and polymers is a promising area. This could involve enzymatic or chemo-catalytic processes that selectively modify the molecule's functional groups. nih.gov

The compound and its derivatives may also find applications in the synthesis of new materials, such as liquid crystals or polymers, where the rigid phenyl ring and the flexible propanol side chain can be exploited to create specific material properties. The ability to deprotect the phenol to introduce hydrogen bonding capabilities adds another layer of functionality that can be used to control the self-assembly and bulk properties of these materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2 B13461562 1-[4-(Benzyloxy)phenyl]propan-2-ol CAS No. 141052-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141052-44-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)propan-2-ol

InChI

InChI=1S/C16H18O2/c1-13(17)11-14-7-9-16(10-8-14)18-12-15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3

InChI Key

NUBBCIWCHIAYEO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Benzyloxy Phenyl Propan 2 Ol

Strategic Approaches to Stereoselective Synthesis of 1-[4-(Benzyloxy)phenyl]propan-2-ol

The controlled synthesis of a specific stereoisomer of this compound is crucial for its application in stereospecific total synthesis. Several strategies have been developed to achieve high enantiopurity.

Asymmetric Hydrogenation Routes to Enantiopure this compound

Asymmetric hydrogenation of the corresponding prochiral ketone, 1-[4-(benzyloxy)phenyl]propan-2-one, represents a direct and atom-economical approach to enantiomerically enriched this compound. thieme-connect.com This method relies on the use of a chiral catalyst to selectively deliver hydrogen to one face of the ketone. Transition-metal complexes, particularly those of ruthenium, rhodium, and iridium, with chiral phosphine (B1218219) ligands are commonly employed. thieme-connect.com The efficiency and stereoselectivity of these reactions are highly dependent on the catalyst structure, solvent, and reaction conditions. For instance, dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation can be a powerful tool for converting a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. thieme-connect.com

Catalyst SystemSubstrateProduct Enantiomeric Excess (ee)Reference
Ru-chiral phosphine complex1-[4-(benzyloxy)phenyl]propan-2-oneHigh thieme-connect.com
Rh-chiral phosphine complex1-[4-(benzyloxy)phenyl]propan-2-oneHigh thieme-connect.com

Chiral Auxiliary-Mediated Synthesis of Enantiomers of this compound

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, for instance, through an ester or amide linkage. wikipedia.orgysu.am Subsequent reduction of a carbonyl group or an alkylation reaction would proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have proven effective in a variety of asymmetric transformations. wikipedia.orgnih.gov

Chiral AuxiliaryReaction TypeDiastereomeric RatioReference
Evans OxazolidinoneAlkylation>96:4 nih.gov
PseudoephedrineAlkylationHigh wikipedia.org
(S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamideNi(II) complex formation98:2 ysu.am

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses of this compound

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, ureas, and phosphoric acids are examples of organocatalysts that can activate substrates towards enantioselective transformations. For the synthesis of chiral this compound, an organocatalytic asymmetric reduction of the corresponding ketone could be envisioned.

Metal-catalyzed asymmetric synthesis remains a cornerstone of stereoselective chemistry. researchgate.net A wide array of chiral ligands and metal catalysts have been developed for various transformations. researchgate.netchemrxiv.org For example, the catalytic asymmetric addition of an organometallic reagent to 4-(benzyloxy)benzaldehyde (B125253) would be a plausible route to this compound. The choice of the metal, ligand, and reaction conditions is critical for achieving high enantioselectivity. researchgate.net

Enzymatic Resolutions and Biocatalytic Pathways for Chiral this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. nih.gov Enzymes, such as lipases and dehydrogenases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.govresearchgate.net In the case of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Alternatively, alcohol dehydrogenases (ADHs) can be employed for the asymmetric reduction of the prochiral ketone, 1-[4-(benzyloxy)phenyl]propan-2-one. nih.gov By selecting an appropriate ADH, either the (R)- or (S)-enantiomer of the alcohol can be obtained with high enantiomeric excess. nih.gov Whole-cell biocatalysts can also be utilized, providing a convenient and cost-effective system for these transformations. nih.gov

EnzymeReaction TypeEnantiomeric Excess (ee)ConversionReference
Lipase from Pseudomonas cepaciaKinetic Resolution96%50% researchgate.net
Alcohol dehydrogenase from Rhodococcus ruber (ADH-A)Asymmetric ReductionHighHigh nih.gov
evo-1.1.200 ADHAsymmetric ReductionHighQuantitative nih.gov
Candida tenuis xylose reductase mutantReductive Dynamic Kinetic Resolution93.1%84.3% nih.gov

Convergent and Divergent Synthetic Routes to this compound

Convergent and divergent synthetic strategies offer efficient ways to construct complex molecules. A convergent synthesis involves the independent synthesis of fragments of the target molecule, which are then joined together in the final steps. A divergent synthesis starts from a common intermediate that is transformed into a variety of different products.

Construction via C-C Bond Formation Methodologies

The formation of the carbon-carbon bond between the phenyl ring and the propanol (B110389) side chain is a key step in many synthetic routes to this compound. One common approach is the reaction of an organometallic reagent derived from a protected 4-bromophenol (B116583) with a suitable electrophile. For instance, a Grignard reagent prepared from 4-(benzyloxy)bromobenzene could react with propylene (B89431) oxide to yield the desired alcohol. Alternatively, the reaction of 4-(benzyloxy)benzaldehyde with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, would also form the required C-C bond, yielding 1-[4-(benzyloxy)phenyl]ethanol, which would require further homologation to the propan-2-ol.

A more direct approach involves the reaction of a Grignard reagent with 4-benzyloxypropiophenone (B33055). google.com For example, the addition of a methyl Grignard reagent to 4-benzyloxypropiophenone would yield a tertiary alcohol, not the desired secondary alcohol. However, a related reaction of a Grignard reagent prepared from 3-trifluoromethyl-bromobenzene with 4-benzyloxy-propiophenone has been reported to produce a 1,1-diphenylpropanol derivative. google.com This highlights the versatility of C-C bond formation in constructing substituted propanol frameworks.

Functional Group Interconversion Strategies for Key Precursors

A primary and effective strategy for synthesizing this compound is through the functional group interconversion of its key precursor, 1-[4-(Benzyloxy)phenyl]propan-2-one. This transformation from a ketone to a secondary alcohol is a cornerstone of organic synthesis. solubilityofthings.com The most common method employed is the reduction of the ketone.

The reduction of the carbonyl group in 1-[4-(Benzyloxy)phenyl]propan-2-one to a hydroxyl group is typically achieved using various reducing agents. A standard laboratory procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like ethanol (B145695). orgsyn.org This method is favored for its mild reaction conditions and high selectivity for the ketone functional group.

Another powerful reducing agent that can be utilized is lithium aluminum hydride (LiAlH₄). While more reactive than NaBH₄, it offers a potent alternative for this conversion. The choice between these hydrides often depends on the scale of the reaction and the presence of other functional groups in the molecule. vanderbilt.edu

The general transformation can be represented as follows:

Starting Material: 1-[4-(Benzyloxy)phenyl]propan-2-one

Target Molecule: this compound

Reaction Type: Reduction

Common Reagents: Sodium Borohydride (NaBH₄), Lithium Aluminum hydride (LiAlH₄) orgsyn.orgvanderbilt.edu

This functional group interconversion is a critical step, enabling the efficient production of the desired alcohol from its readily accessible ketone precursor.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on environmentally responsible chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Solvent-Free and Aqueous Medium Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of related structures has demonstrated the feasibility of conducting key reaction steps in aqueous media or under solvent-free conditions. For instance, a patented method for a similar compound, 1-(4-Phenoxyphenyl)-2-propyl alcohol, highlights reactions that can proceed in water or other environmentally benign solvents like ethanol or acetic acid, thereby reducing reliance on hazardous organic solvents. google.com While not directly mentioning this compound, these findings suggest that similar aqueous or solvent-free conditions could be developed for its synthesis, particularly in the reduction of the precursor ketone.

Catalyst Development for Enhanced Atom Economy in this compound Production

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions, which in turn enhances atom economy. For the synthesis of this compound, catalyst development focuses on the hydrogenation of the precursor ketone, 1-[4-(Benzyloxy)phenyl]propan-2-one.

Catalytic hydrogenation presents a greener alternative to stoichiometric reducing agents like NaBH₄ or LiAlH₄, as it generates less waste. A study on the production of a similar compound, 1-(4-methoxyphenyl) propanol, demonstrated the effectiveness of Raney nickel as a catalyst for this type of reduction. google.com This process boasts high product purity and yields exceeding 90%, with the added benefit that the catalyst and solvent can be recycled, significantly reducing production costs and environmental impact. google.com

Furthermore, asymmetric synthesis, which produces a specific stereoisomer, is of great interest. rsc.orgmdpi.com The development of chiral catalysts can lead to the enantioselective reduction of the precursor ketone, yielding optically active this compound. This is particularly important in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. nih.gov

Catalyst TypePrecursorReactionAdvantagesResearch Findings
Raney Nickel1-(4-methoxyphenyl)propiophenoneCatalytic HydrogenationCost-effective, Recyclable, High Yield (>90%), High Purity (>98%)Effective for reducing the ketone to the corresponding alcohol, offering a green and economical industrial process. google.com
Chiral CatalystsProchiral KetonesAsymmetric ReductionProduces specific enantiomers (chiral molecules), crucial for biological applications.Enables the synthesis of optically active alcohols, a key consideration for pharmaceutical intermediates. rsc.orgmdpi.comnih.gov

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful process optimization and consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

A key optimization parameter is the choice of catalyst for the hydrogenation of the precursor ketone. While laboratory syntheses might use reagents like sodium borohydride, industrial-scale production often favors catalytic hydrogenation due to lower waste generation and cost. orgsyn.orggoogle.com As seen with similar structures, using a catalyst like Raney nickel can lead to high yields and purity, with the catalyst being recyclable, which is a major advantage for large-scale operations. google.com

Reaction conditions such as temperature, pressure, and solvent must be fine-tuned. For instance, a patent for a related synthesis specifies a reaction temperature of 80°C and lists various suitable solvents, including toluene (B28343) and ethanol, and acid binders like sodium hydroxide (B78521) or pyridine (B92270). google.com The selection of these parameters directly impacts reaction time, yield, and the impurity profile of the final product.

Purification methods are also critical for scale-up. While laboratory-scale purifications might rely on column chromatography, industrial processes often require more practical methods like crystallization or distillation. nih.gov A patented method for a similar alcohol boasts the ability to obtain a product with over 97% purity through simple cooling and separation, avoiding the need for organic solvent-based refining, which is a significant advantage for industrial production. google.com

Chemical Reactivity and Derivatization Strategies of 1 4 Benzyloxy Phenyl Propan 2 Ol

Transformations at the Secondary Alcohol Moiety of 1-[4-(Benzyloxy)phenyl]propan-2-ol

The secondary alcohol group is a key site for functionalization, allowing for oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-[4-(benzyloxy)phenyl]propan-2-one. A variety of modern and classical oxidizing agents can achieve this transformation with high efficiency. organic-chemistry.orgchemguide.co.uk The selection of the oxidant can be crucial to avoid side reactions, particularly those involving the sensitive benzyloxy group.

Commonly employed methods include Swern oxidation, Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). Catalytic methods using transition metals are also highly effective. For instance, manganese or ruthenium complexes can catalyze the oxidation using a terminal oxidant like hydrogen peroxide or molecular oxygen. rug.nlorganic-chemistry.org Another mild and selective method involves using 2-Iodoxybenzenesulfonic acid (IBX) or trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org

Oxidation of a secondary alcohol to a carboxylic acid is not a direct process and requires harsh conditions that lead to the cleavage of carbon-carbon bonds. Such transformations are generally not synthetically useful for this substrate.

Table 1: Selected Reagents for the Oxidation of this compound to 1-[4-(Benzyloxy)phenyl]propan-2-one

Reagent/SystemConditionsProductNotes
PCC (Pyridinium chlorochromate)CH₂Cl₂, room temp1-[4-(Benzyloxy)phenyl]propan-2-oneStandard, reliable method.
DMP (Dess-Martin periodinane)CH₂Cl₂, room temp1-[4-(Benzyloxy)phenyl]propan-2-oneMild conditions, good for sensitive substrates.
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)CH₂Cl₂, -78 °C to room temp1-[4-(Benzyloxy)phenyl]propan-2-oneHigh yields, requires low temperatures.
Mn(II) catalyst / H₂O₂Acetonitrile, room temp1-[4-(Benzyloxy)phenyl]propan-2-oneGreen catalytic method. rug.nl
TEMPO / NaOCl / Co(OAc)₂Biphasic, room temp1-[4-(Benzyloxy)phenyl]propan-2-oneCatalytic system with bleach as the terminal oxidant. organic-chemistry.org

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters and ethers, which can alter the molecule's physical properties or act as protecting groups.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a classic method. google.comreddit.com However, to avoid the potentially harsh acidic conditions that might affect the benzyl (B1604629) ether, milder methods are often preferred. These include using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or using an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270). Catalytic methods using Lewis acids such as niobium(V) chloride have also been shown to be effective for the esterification of secondary alcohols. nih.gov

Etherification of the secondary alcohol can be accomplished via the Williamson ether synthesis. youtube.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction provides access to a wide range of ethers.

Table 2: Representative Esterification and Etherification Reactions

ReactionReagentsProduct
Esterification (Fischer)Acetic acid, cat. H₂SO₄1-[4-(Benzyloxy)phenyl]propan-2-yl acetate
Esterification (Acyl Chloride)Acetyl chloride, Pyridine1-[4-(Benzyloxy)phenyl]propan-2-yl acetate
Etherification (Williamson)1. NaH; 2. CH₃I1-[4-(Benzyloxy)-2-methoxypropyl]benzene

Nucleophilic Substitution Reactions and Rearrangements

The hydroxyl group is a poor leaving group (OH⁻), so direct nucleophilic substitution is not feasible. youtube.com To facilitate substitution, the alcohol must first be converted into a derivative with a good leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). nih.govmasterorganicchemistry.com This is typically done by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base like pyridine. libretexts.org This conversion occurs with retention of stereochemistry at the carbinol center. masterorganicchemistry.com

Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide) via an Sₙ2 mechanism, which proceeds with inversion of stereochemistry. libretexts.orgntu.ac.uk It is noteworthy that for some substituted benzyl alcohols, treatment with tosyl chloride can lead directly to the corresponding chloride instead of the tosylate, due to the in situ displacement of the newly formed tosylate by the chloride ion generated from the reagent. nih.gov

Rearrangements involving the secondary alcohol are not common under standard conditions. Carbocation-based rearrangements, such as a Wagner-Meerwein shift, would require the formation of a carbocation at the secondary position. While this benzylic carbocation is stabilized by resonance with the phenyl ring, it is generally more stable than a rearranged tertiary carbocation that is no longer benzylic, making such rearrangements energetically unfavorable. reddit.com Rearrangements like the benzilic acid rearrangement are not applicable as they require a 1,2-diketone structure. wikipedia.org

Reactions Involving the Benzyloxy Protecting Group and Phenyl Ring

The benzyloxy group serves as a robust protecting group for the phenolic oxygen and also influences the reactivity of the phenyl ring to which it is attached.

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzyloxy group (–OCH₂Ph) is an ether linkage, and the oxygen atom's lone pairs strongly activate the aromatic ring towards electrophilic aromatic substitution (EAS). organicmystery.com The alkoxy group is a powerful ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) to the benzyloxy group. organicmystery.comyoutube.com

Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be performed on the phenyl ring. savemyexams.com The substitution will occur at the two ortho positions relative to the benzyloxy substituent. The propanol (B110389) side chain has a minor deactivating effect, but the directing influence is overwhelmingly controlled by the potent benzyloxy group. Care must be taken as the strong activating nature of the benzyloxy group can sometimes lead to polysubstitution, especially in halogenation reactions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)
NitrationConc. HNO₃, Conc. H₂SO₄1-[4-(Benzyloxy)-3-nitrophenyl]propan-2-ol
BrominationBr₂, FeBr₃1-[3-Bromo-4-(benzyloxy)phenyl]propan-2-ol
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-[4-(Benzyloxy)-3-acetylphenyl]propan-2-ol

Palladium-Catalyzed Cross-Coupling Reactions on Modified Aromatic Systems

The aromatic ring of this compound, derived from a phenol (B47542), is a prime site for modification to enable palladium-catalyzed cross-coupling reactions. These reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To participate in such reactions, the aromatic ring must typically be functionalized with a halide (e.g., Br, I) or a triflate group, which can be introduced via electrophilic aromatic substitution on the parent phenol before benzylation and side-chain installation.

Suzuki-Miyaura Coupling: If a halogenated derivative, such as 1-[2-bromo-4-(benzyloxy)phenyl]propan-2-ol, were synthesized, it would be an excellent substrate for Suzuki-Miyaura coupling. This reaction couples the aryl halide with an organoboron reagent, like an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This would allow for the synthesis of complex biaryl structures, where a new aryl group is attached to the phenyl ring of the original molecule. The reaction is known for its mild conditions and tolerance of various functional groups, including the alcohol and ether moieties present in the substrate. nih.gov

Sonogashira Coupling: Similarly, a halogenated this compound derivative could undergo Sonogashira coupling with a terminal alkyne. nih.govrsc.org This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, is the most direct method for synthesizing aryl-alkynes. beilstein-journals.orgorganic-chemistry.org The resulting products, containing a new carbon-carbon triple bond, are valuable intermediates for pharmaceuticals and materials science.

Heck Reaction: The Mizoroki-Heck reaction offers another pathway for derivatization, coupling the modified aryl halide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly valuable for extending carbon chains and creating complex olefinic structures. The reaction typically proceeds with syn-addition of the aryl group and palladium to the alkene, followed by a syn-elimination of a β-hydride to yield the final product. youtube.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. wikipedia.orgyoutube.com

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is transferred to the palladium center or inserts into the Pd-Aryl bond. youtube.com

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Coupling ReactionCoupling PartnerTypical Catalyst SystemPotential Product Type
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, K₂CO₃Biaryl derivative
SonogashiraR-C≡C-HPdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne derivative
HeckR'-CH=CH₂Pd(OAc)₂, PPh₃, Et₃NSubstituted alkene derivative

Mechanistic Investigations of Key Transformations of this compound

Stereochemical Course of Reactions

The this compound molecule possesses a single stereocenter at the C2 position of the propanol side chain, bearing the hydroxyl group. This makes it a chiral molecule, existing as two enantiomers, (R)- and (S)-1-[4-(benzyloxy)phenyl]propan-2-ol.

The stereochemical outcome of reactions depends on which part of the molecule is being transformed.

Reactions on the Aromatic Ring: Derivatization reactions occurring on the phenyl ring, such as the palladium-catalyzed cross-couplings discussed above, would not involve the chiral center. Therefore, if one starts with an enantiomerically pure sample of a modified reactant (e.g., (R)-1-[2-bromo-4-(benzyloxy)phenyl]propan-2-ol), the product of the coupling reaction will retain the (R)-configuration at the C2 position. The reaction is stereospecific in the sense that the stereochemistry of the side chain is preserved.

Reactions at the Chiral Center: Transformations directly involving the C2 alcohol would affect the stereochemistry. For example, an oxidation of the secondary alcohol to a ketone (1-[4-(benzyloxy)phenyl]propan-2-one) would destroy the chiral center, leading to an achiral product. Subsequent reduction of this ketone back to the alcohol using a non-stereoselective reducing agent like sodium borohydride (B1222165) would produce a racemic mixture (an equal mix of the R and S enantiomers). To regenerate a specific enantiomer, a stereoselective reduction using a chiral reducing agent or an enzymatic catalyst would be necessary.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

While specific kinetic and thermodynamic data for the derivatization of this compound are not available, general principles can be applied.

For derivatization of the alcohol group, such as an O-methylation reaction, the kinetics would depend on the nucleophilicity of the corresponding alkoxide (formed by deprotonation with a base) and the electrophilicity of the methylating agent. researchgate.netunive.itacs.org Studies on similar phenolic compounds show that reaction rates are influenced by factors like solvent, temperature, and the electronic nature of substituents on the aromatic ring. mdpi.comnih.gov

The table below presents hypothetical kinetic and thermodynamic parameters for a Suzuki coupling of a bromo-substituted derivative to illustrate these concepts.

Hypothetical Kinetic and Thermodynamic Data for a Suzuki Coupling Reaction
ParameterDescriptionIllustrative Value
Activation Energy (Ea)Energy barrier for the rate-determining step (oxidative addition).15-25 kcal/mol
Rate Constant (k)Proportionality constant relating reaction rate to reactant concentrations.10⁻³ - 10⁻¹ L mol⁻¹ s⁻¹ at 80°C
Enthalpy of Reaction (ΔH)Overall heat change of the reaction.-20 to -40 kcal/mol (Exothermic)
Gibbs Free Energy (ΔG)Indicates spontaneity of the reaction.< 0 (Spontaneous)

Note: The values in the table are illustrative and not based on experimental data for this specific compound.

1 4 Benzyloxy Phenyl Propan 2 Ol As a Key Synthetic Intermediate

Precursor for Complex Aromatic Ethers and Heterocycles

The structural components of 1-[4-(Benzyloxy)phenyl]propan-2-ol make it an ideal starting point for the synthesis of complex aromatic ethers and heterocyclic systems. The presence of both a hydroxyl group and a protected phenol (B47542) offers multiple reaction pathways.

The secondary alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile in reactions such as the Williamson ether synthesis. francis-press.com This classic method allows for the formation of asymmetric ethers by reacting the alkoxide with a suitable alkyl halide. francis-press.com Furthermore, the benzyl (B1604629) ether protecting the phenolic oxygen can be strategically cleaved, typically via catalytic hydrogenation, to reveal a reactive phenol. This newly exposed hydroxyl group can then undergo various etherification reactions, including copper-catalyzed processes for forming diaryl ethers. nih.govnih.gov This sequential modification allows for the construction of elaborate poly-ether structures.

The benzyloxy-substituted aromatic ring is also primed for building heterocyclic structures. Following modification of the propanol (B110389) side chain and/or deprotection of the phenol, the molecule can be incorporated into synthetic routes yielding heterocycles like pyridines, pyrimidines, or pyrans. nih.govchemdiv.com For instance, derivatives of 4-benzyloxyphenol have been successfully used to synthesize complex diaryl ethers containing pyridine (B92270) and pyrimidine (B1678525) rings, which are important scaffolds in medicinal chemistry. nih.gov

Table 1: Potential Synthetic Targets from this compound

Starting Moiety Reaction Type Potential Product Class
Secondary Alcohol Williamson Ether Synthesis Asymmetric Alkyl Ethers
Deprotected Phenol Copper-Catalyzed Coupling Complex Diaryl Ethers

Building Block in the Synthesis of Chiral Molecules and Scaffolds

The inherent chirality of this compound, centered at the carbon atom bearing the hydroxyl group, makes it a valuable chiral building block. The demand for single-enantiomer compounds, particularly in the pharmaceutical industry, drives the need for effective methods to synthesize homochiral intermediates. nih.gov This compound can be prepared or resolved into its individual (R) and (S) enantiomers, which can then be used to impart stereochemical control in asymmetric syntheses.

Application in the Construction of Natural Product Analogues

Natural products provide the inspiration for a vast number of drugs and bioactive molecules. rsc.org The synthesis of natural product analogues—molecules that retain the core structure of the parent compound but with targeted modifications—is a key strategy in drug discovery to improve efficacy and probe structure-activity relationships (SAR). researchgate.netnih.gov

This compound serves as an excellent scaffold for creating analogues of natural products that contain a substituted phenylpropanol core. Synthetic strategies like "diverted total synthesis" (DTS) allow for modifications at various stages of a synthetic sequence, enabling the creation of a library of related compounds from a common intermediate. researchgate.net By incorporating this compound, chemists can systematically vary other parts of the target molecule while keeping the chiral phenylpropanol fragment constant, or modify the fragment itself after its incorporation.

Role in the Generation of Advanced Synthetic Intermediates for Complex Organic Molecules

In the assembly of complex molecules, it is often necessary to use advanced intermediates that contain multiple functional groups, some of which are temporarily masked. This compound is a prime example of such an intermediate. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, allowing chemists to perform a wide range of chemical transformations on the secondary alcohol and other parts of the molecule without unintended reactions at the phenol. nih.gov

Once the desired modifications are complete, the benzyl group can be selectively removed to reveal the phenol, which can then participate in subsequent reactions. This strategy has been employed in the synthesis of chiral quinazolinones and other complex structures where a late-stage installation or reaction of a phenolic group is required. nih.govnih.gov The ability to unmask a reactive functional group at a late stage is a hallmark of an advanced and strategically valuable synthetic intermediate.

Table 2: Synthetic Transformations of this compound as an Intermediate

Functional Group Transformation Resulting Functionality Purpose
Secondary Alcohol Oxidation Ketone Further modification, e.g., reductive amination
Secondary Alcohol Esterification / Etherification Ester / Ether Introduction of new molecular fragments
Benzyl Ether Deprotection (Hydrogenation) Phenol Unmasking for late-stage coupling or cyclization

Integration into Multi-Step Organic Synthesis Sequences

The true power of a synthetic intermediate is demonstrated by its seamless integration into complex, multi-step reaction sequences. quizlet.comsyrris.jp The unique combination of reactive sites and a stable protecting group in this compound allows for its strategic use in sophisticated synthetic planning.

Compatibility with Diverse Protecting Group Strategies

Modern organic synthesis relies heavily on the use of protecting groups to temporarily mask reactive functionalities. organic-chemistry.org A crucial concept in this area is the use of "orthogonal" protecting groups—groups that can be removed under specific conditions without affecting other protecting groups in the molecule. uchicago.edunih.gov

The benzyl ether in this compound is a cornerstone of such orthogonal strategies. It is notably stable to a wide range of acidic and basic conditions used to remove other common protecting groups like tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or various silyl (B83357) ethers (e.g., TBDMS). organic-chemistry.orgjocpr.com The benzyl group is typically cleaved under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a method that leaves most other protecting groups intact. jocpr.com This compatibility allows chemists to perform intricate, multi-step transformations on a molecule containing various protected functional groups, with the confidence that the benzyl-protected phenol will remain untouched until its specific removal is desired.

Table 3: Orthogonal Deprotection Compatibility of Benzyl Ethers

Protecting Group Common Deprotection Conditions Stability of Benzyl (Bn) Ether
Benzyl (Bn) H₂, Pd/C; or strong acid (e.g., BBr₃) -
tert-Butoxycarbonyl (Boc) Moderate to strong acid (e.g., TFA) Stable
Fluorenylmethyloxycarbonyl (Fmoc) Basic conditions (e.g., Piperidine) Stable
Acetyl (Ac) / Benzoyl (Bz) Basic hydrolysis (e.g., NaOMe, LiOH) Stable

Theoretical and Computational Studies of 1 4 Benzyloxy Phenyl Propan 2 Ol

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Calculations

The three-dimensional structure of 1-[4-(Benzyloxy)phenyl]propan-2-ol is not rigid; the molecule can adopt various conformations due to the rotational freedom around its single bonds. Understanding the preferred conformations and the energy barriers between them is crucial, as these factors can significantly influence the compound's physical properties and biological activity. Conformational analysis is typically performed using molecular mechanics (MM) and quantum chemical (QC) calculations.

Molecular mechanics methods, which employ classical physics principles, are often used for an initial, rapid exploration of the conformational space. These methods can identify a broad range of possible low-energy structures. Subsequently, more accurate but computationally intensive quantum chemical calculations, such as those based on Møller-Plesset perturbation theory (MP2), are employed to refine the geometries and relative energies of the most stable conformers.

For instance, a study on the structurally similar compound 1-phenyl-2-propanol (B48451), which lacks the benzyloxy group, identified nine stable gauche conformers using MP2/6-31G* level of theory. chemicalbook.com These conformations are primarily defined by the torsional angles around the Cα-Cβ and C-O bonds. The relative energies of these conformers are influenced by weak intramolecular interactions, such as hydrogen bonds between the hydroxyl group and the phenyl ring's π-electrons. nih.gov

τ1 (C-C-C-O): Rotation around the bond connecting the phenyl ring and the propanol (B110389) side chain.

τ2 (C-C-O-H): Rotation of the hydroxyl group.

τ3 (C-O-C-C): Rotation around the ether linkage of the benzyloxy group.

A systematic variation of these dihedral angles, followed by geometry optimization, would reveal the various low-energy conformers and the transition states connecting them. The resulting potential energy surface would highlight the most stable conformations and the energy barriers for interconversion.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

ConformerDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Dihedral Angle τ3 (°)Relative Energy (kcal/mol)
1 601801800.00
2 -601801800.25
3 60601800.85
4 180601801.50
5 60180902.10

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Electronic Structure and Reactivity Predictions Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. physchemres.org By calculating the electron density, DFT can provide valuable insights into various molecular properties, including orbital energies, charge distribution, and reactivity descriptors.

For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to understand its electronic characteristics. benthamdirect.comnih.gov Key aspects that can be studied include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For benzyloxy-containing compounds, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed over the entire molecule. benthamdirect.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ether groups are expected to be the most electronegative sites. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netglobalresearchonline.net These descriptors provide a quantitative measure of the molecule's stability and its tendency to participate in chemical reactions.

Table 2: Predicted DFT-Calculated Properties for this compound (Hypothetical Data)

PropertyValue
HOMO Energy -5.8 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.3 eV
Electronegativity (χ) 3.15 eV
Chemical Hardness (η) 2.65 eV
Electrophilicity Index (ω) 1.87 eV

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations. They are based on typical values for similar aromatic ether compounds.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of this compound in a solution is of greater practical relevance, especially for biological applications. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of solute-solvent interactions and the dynamics of the solute itself.

In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

For this compound, MD simulations in a solvent like water can reveal:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed through radial distribution functions (RDFs). These functions show the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDFs for water around the hydroxyl and ether oxygen atoms would reveal the extent and geometry of hydrogen bonding. nih.gov

Conformational Dynamics: MD simulations can track the conformational changes of the molecule over time, providing information on the flexibility of the molecule and the timescales of conformational transitions. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor.

Transport Properties: In principle, MD simulations can also be used to predict transport properties such as the diffusion coefficient of the molecule in a given solvent.

The choice of force field is critical for the accuracy of MD simulations. For a molecule like this compound, a well-parameterized force field that accurately describes the interactions of aromatic ethers and alcohols is necessary.

In Silico Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry can also be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and, most importantly, the transition states, it is possible to determine the activation energies and reaction rates. researchgate.net This in silico modeling provides a detailed understanding of the reaction mechanism at a molecular level.

For example, one could investigate the mechanism of ether cleavage or oxidation of the secondary alcohol. DFT calculations are commonly used to locate the transition state structures, which are first-order saddle points on the potential energy surface. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes during the reaction.

A study on the benthamdirect.comuni.lu-anionic rearrangement of 2-benzyloxypyridines using DFT calculations successfully identified the rate-determining step and the structure of the transition state. researchgate.net Similar approaches could be applied to reactions of this compound to:

Identify the most likely reaction pathway: By comparing the activation energies of different possible reaction mechanisms, the most favorable pathway can be determined.

Understand the role of substituents: The effect of the benzyloxy group and other substituents on the reactivity and reaction mechanism can be systematically investigated.

Predict reaction outcomes: By understanding the reaction mechanism, it may be possible to predict the products of a reaction under different conditions.

Applications of 1 4 Benzyloxy Phenyl Propan 2 Ol in Chemical Methodology Development

Role as a Model Substrate for Novel Synthetic Transformations

The utility of 1-[4-(Benzyloxy)phenyl]propan-2-ol as a model substrate is rooted in the reactivity of its key functional groups: the secondary hydroxyl group, the phenyl ring, and the benzylic ether. These sites allow for a variety of chemical modifications, making the compound an ideal candidate for testing and optimizing new synthetic methods.

Researchers often employ substrates with well-defined structures like this compound to validate new catalytic systems or reaction conditions. For instance, the secondary alcohol can be a target for novel oxidation, esterification, or etherification reactions. The stereocenter adjacent to the alcohol group also allows for the study of stereoselective and stereospecific transformations.

While direct studies showcasing this compound as a model substrate in a wide array of novel transformations are not extensively documented, its structural motifs are representative of a class of compounds frequently used for such purposes. For example, related phenylpropanol derivatives are utilized in the development of asymmetric reduction and alkylation reactions. The presence of the benzyloxy group offers an additional feature, allowing for the exploration of deprotection strategies under various conditions, which is a critical aspect of methodology development in multi-step organic synthesis.

The table below illustrates hypothetical applications of this compound as a model substrate in various novel synthetic transformations, based on common reactivity patterns of its functional groups.

TransformationReagent/Catalyst SystemPotential Product
StereoinversionMitsunobu reagents (e.g., DIAD, PPh₃, R'COOH)(R)-1-[4-(Benzyloxy)phenyl]propan-2-yl ester
C-H ActivationTransition metal catalyst (e.g., Pd, Rh)Functionalized aromatic ring derivatives
OxidationNovel selective oxidizing agent1-[4-(Benzyloxy)phenyl]propan-2-one
EtherificationNew coupling agents1-[4-(Benzyloxy)phenyl]-2-alkoxypropane

This table presents plausible transformations for which this compound could serve as a model substrate.

Precursor for Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral alcohols are a prominent class of starting materials for the synthesis of these ligands due to their ready availability and the versatility of the hydroxyl group for chemical modification. This compound, with its defined stereochemistry, is a valuable chiral building block for the construction of novel ligands.

The synthesis of ligands from this precursor can be envisioned through several established synthetic routes. The hydroxyl group can be converted into a coordinating group, such as a phosphine (B1218219), an amine, or an ether, which can then bind to a metal center. The chiral backbone of the molecule helps to create a chiral environment around the metal, which in turn directs the stereochemical outcome of the catalyzed reaction.

For example, the conversion of the alcohol to an amine via a Mitsunobu reaction followed by reduction, or through a two-step process of tosylation and substitution with an amine, would yield a chiral amino-alcohol derivative. This derivative could then be further functionalized to create bidentate or tridentate ligands. The benzyloxy group can be retained to study its steric and electronic effects on catalysis or removed to provide a site for further modification or attachment to a solid support.

The following table outlines a potential synthetic sequence for the preparation of a hypothetical P,N-ligand from this compound.

StepReactionReagentsIntermediate/Product
1TosylationTsCl, Pyridine (B92270)1-[4-(Benzyloxy)phenyl]propan-2-yl tosylate
2Azide SubstitutionNaN₃, DMF2-azido-1-[4-(Benzyloxy)phenyl]propane
3ReductionLiAlH₄ or H₂, Pd/C1-[4-(Benzyloxy)phenyl]propan-2-amine
4Phosphine IntroductionPh₂PCl, Et₃NN-(1-(4-(benzyloxy)phenyl)propan-2-yl)-P,P-diphenylphosphinous amide

This table provides a hypothetical synthetic route to a chiral ligand, demonstrating the utility of this compound as a precursor.

Contribution to the Design of Chemosensors and Molecular Probes

Chemosensors and molecular probes are molecules designed to detect and signal the presence of specific analytes, such as metal ions, anions, or biologically relevant molecules. The design of these tools often involves the integration of a recognition unit (a binding site for the analyte) and a signaling unit (which produces a detectable signal, such as a change in color or fluorescence).

The this compound scaffold can be incorporated into the design of chiral chemosensors. The benzyloxyphenyl group can be part of a larger aromatic system that acts as a fluorophore or chromophore. The chiral propanol (B110389) side chain can play a crucial role in enantioselective recognition, allowing the probe to differentiate between the enantiomers of a chiral analyte.

For instance, the hydroxyl group could be functionalized with a receptor for a specific guest molecule. The binding of the analyte to this receptor could induce a conformational change in the molecule, which in turn would alter the photophysical properties of the aromatic signaling unit. The stereocenter would be key to achieving enantioselective sensing. While specific examples of chemosensors derived directly from this compound are not prevalent in the literature, the principles of chiral recognition and signal transduction are well-established, and this molecule represents a viable starting point for the rational design of such probes.

Scaffold for the Development of New Reagents in Organic Synthesis

Beyond its role as a precursor to ligands, this compound can serve as a scaffold for the development of new chiral reagents for organic synthesis. These reagents can be used in stoichiometric amounts to induce chirality in a substrate or to determine the enantiomeric purity of a sample.

One potential application is in the development of chiral derivatizing agents. The alcohol can be reacted with a molecule of unknown stereochemistry to form a mixture of diastereomers. These diastereomers can then be distinguished and quantified using techniques such as NMR spectroscopy or chromatography, thus allowing for the determination of the enantiomeric excess of the original sample.

Furthermore, this chiral alcohol can be used as a building block in the synthesis of more complex molecules with potential biological activity. The benzyloxyphenyl moiety is a common feature in many pharmacologically active compounds. For example, the structurally related compound fenofibric acid, a metabolite of the drug fenofibrate, contains a substituted phenoxy-phenyl core. The synthesis of derivatives and analogues of such drugs often relies on versatile chiral building blocks like this compound. chemicalbook.comscielo.brsemanticscholar.orgresearchgate.netnih.gov The ability to introduce a specific stereocenter is crucial in drug development, as different enantiomers can have vastly different biological activities. The use of enantiomerically pure starting materials, such as (S)- or (R)-1-[4-(Benzyloxy)phenyl]propan-2-ol, is a key strategy in the synthesis of single-enantiomer drugs. nih.govmdpi.com

Future Research Directions and Broader Perspectives

Exploration of Novel Synthetic Routes and Catalyst Systems for Enhanced Efficiency

The efficient and stereocontrolled synthesis of 1-[4-(Benzyloxy)phenyl]propan-2-ol is paramount for its utility. Future research will likely focus on developing more sustainable and atom-economical synthetic methodologies. A key starting material for its synthesis is 4-(benzyloxy)phenylacetone. The reduction of this ketone to the desired alcohol is a critical step.

Current methods for the reduction of similar ketones often employ stoichiometric reducing agents. A significant area for advancement lies in the development of novel catalyst systems for the asymmetric reduction of 4-(benzyloxy)phenylacetone. This includes the exploration of transition metal catalysts, such as those based on iridium, rhodium, and ruthenium, in combination with chiral ligands to achieve high enantioselectivity. researchgate.netorganic-chemistry.org Furthermore, biocatalysis, utilizing enzymes or whole-cell systems, presents a green and highly selective alternative for producing enantiomerically pure this compound.

Table 1: Potential Catalyst Systems for Asymmetric Reduction

Catalyst TypeLigand TypePotential Advantages
Transition Metal (Ir, Rh, Ru)Chiral Phosphines, DiaminesHigh turnover numbers, tunable selectivity
Biocatalysts (Enzymes)N/AHigh enantioselectivity, mild reaction conditions
OrganocatalystsChiral Brønsted or Lewis acidsMetal-free, environmentally benign

Development of Advanced Derivatization Strategies for Diverse Chemical Libraries

The hydroxyl group and the aromatic ring of this compound are key functional handles for derivatization, enabling the creation of diverse chemical libraries for various applications, including drug discovery. Future research will focus on expanding the repertoire of derivatization strategies.

The synthesis of ether and ester derivatives is a common strategy. The Williamson ether synthesis, for instance, can be used to introduce a wide range of alkyl or aryl groups at the hydroxyl position. organic-chemistry.orgmasterorganicchemistry.com Similarly, esterification with various carboxylic acids can yield a library of ester derivatives. organic-chemistry.org The development of more efficient and selective catalytic methods for these transformations will be crucial.

Beyond simple ether and ester formation, more advanced derivatization strategies could involve cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For example, the hydroxyl group could be converted into a suitable leaving group, followed by a palladium-catalyzed cross-coupling reaction to introduce aryl, vinyl, or alkynyl substituents. acs.org The benzyloxy group can also be deprotected to reveal a phenol (B47542), which can then be subjected to a host of derivatization reactions, further expanding the chemical space accessible from this starting material. The synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives from 4-(benzyloxy)phenol highlights such a strategy. nih.gov

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. acs.orgmdpi.com The integration of the synthesis and derivatization of this compound into these modern platforms is a key area for future research.

Flow chemistry can enable the precise control of reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for highly exothermic or fast reactions. nih.gov The synthesis of benzylic alcohols and their derivatives can be adapted to flow systems, allowing for a more efficient and scalable production process. acs.orgnih.gov

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery of new reactions and the optimization of reaction conditions. youtube.comucla.eduyoutube.comacs.orgchemrxiv.org By integrating the synthesis of this compound and its derivatives into these platforms, researchers can rapidly generate and test large libraries of compounds, significantly speeding up the drug discovery and materials science research process.

Table 2: Comparison of Batch vs. Flow Synthesis

FeatureBatch SynthesisFlow Chemistry
ScalabilityChallengingStraightforward
SafetyPotential for thermal runawayEnhanced heat and mass transfer, smaller reaction volumes
ReproducibilityCan be variableHigh
Process ControlLimitedPrecise control over parameters

Continued Investigation into the Fundamental Chemical Principles Governing Its Reactivity and Selectivity

A deeper understanding of the fundamental chemical principles that govern the reactivity and selectivity of this compound is essential for its rational application in synthesis. Future research should continue to explore the mechanistic details of its reactions.

The stereoselectivity in the synthesis of this chiral alcohol is a key aspect. wikipedia.orgethz.ch Detailed mechanistic studies, including computational modeling, can provide insights into the transition states of catalytic and non-catalytic reactions, allowing for the design of more selective catalysts and reaction conditions. The influence of the p-benzyloxy substituent on the reactivity of the benzylic alcohol is another important area of investigation. Electron-donating or -withdrawing groups on the phenyl ring can significantly impact the stability of intermediates and the rates of reaction. mdpi.com

Furthermore, exploring the reactivity of the compound under different reaction conditions, such as photoredox catalysis or electrosynthesis, could open up new avenues for its functionalization. A thorough understanding of its reactivity profile will enable chemists to design more complex and elegant synthetic routes to target molecules.

Q & A

Basic: What are the standard synthetic routes for 1-[4-(Benzyloxy)phenyl]propan-2-ol, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzyloxy-substituted aryl halides can react with propan-2-ol derivatives under catalytic coupling conditions (e.g., Pd-mediated cross-coupling). Optimization involves varying solvents (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄) to improve yield . Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy : Confirm the benzyloxy group (δ 4.9–5.1 ppm for OCH₂Ph) and propan-2-ol backbone (δ 1.2–1.4 ppm for CH₃).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.1).
  • IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ether (C-O stretch at 1200–1250 cm⁻¹) functional groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Standardize assays using reference compounds (e.g., N-Benzyl albuterol for receptor-binding studies) .
  • Perform dose-response curves (0.1–100 µM) across multiple replicates.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like β-adrenergic receptors, correlating computational and experimental data .

Advanced: What experimental strategies are recommended to study the metabolic stability of this compound in biological systems?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) at 37°C, and analyze metabolites via LC-MS/MS. Major pathways include hydroxylation of the benzyl ring or oxidation of the propanol moiety .
  • pH-dependent stability : Assess compound degradation in buffers (pH 2–9) over 24–72 hours. Use UPLC (BEH C18 column) to quantify degradation products .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves (EN 374-certified), safety goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents.
  • Waste disposal : Segregate organic waste in labeled containers for incineration to avoid environmental contamination .

Advanced: How can researchers design experiments to elucidate the role of the benzyloxy group in modulating the compound’s pharmacological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituted benzyloxy groups (e.g., fluoro-, methoxy-) and compare bioactivity in receptor-binding assays.
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-Norepinephrine) to quantify displacement efficiency in adrenergic receptor models .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column with a gradient of methanol/0.1% formic acid. Use deuterated internal standards (e.g., D₃-labeled analog) for improved accuracy.
  • Calibration curves : Prepare standards in the range of 1–500 ng/mL, ensuring R² > 0.99 .

Advanced: How can computational modeling aid in predicting the compound’s interactions with non-target proteins?

Methodological Answer:

  • Molecular dynamics simulations : Use software like GROMACS to simulate binding to off-target enzymes (e.g., cytochrome P450 isoforms).
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydroxyl group H-bonding) using Schrödinger’s Phase .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage conditions : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
  • Stability monitoring : Perform monthly HPLC checks for degradation (e.g., ketone formation from alcohol oxidation) .

Advanced: How can chiral resolution be achieved for enantiomers of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects at 220–260 nm .

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